molecular formula C24H20ClN3O3 B2916323 3-[2-(3-chlorophenyl)-4-methoxyquinolin-6-yl]-1-(3-methoxyphenyl)urea CAS No. 1116059-93-8

3-[2-(3-chlorophenyl)-4-methoxyquinolin-6-yl]-1-(3-methoxyphenyl)urea

Cat. No.: B2916323
CAS No.: 1116059-93-8
M. Wt: 433.89
InChI Key: ZFAVDGGUPYCSME-UHFFFAOYSA-N
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Description

3-[2-(3-chlorophenyl)-4-methoxyquinolin-6-yl]-1-(3-methoxyphenyl)urea is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system substituted with a chlorophenyl group, a methoxy group, and a methoxyphenyl urea moiety. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3-chlorophenyl)-4-methoxyquinolin-6-yl]-1-(3-methoxyphenyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Substitution Reactions: The introduction of the chlorophenyl and methoxy groups can be achieved through electrophilic aromatic substitution reactions. For example, the chlorophenyl group can be introduced using chlorobenzene and a Lewis acid catalyst.

    Urea Formation: The final step involves the formation of the urea moiety by reacting the quinoline derivative with an isocyanate or a carbodiimide in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3-chlorophenyl)-4-methoxyquinolin-6-yl]-1-(3-methoxyphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield quinone derivatives, while reduction of a nitro group can yield an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(3-chlorophenyl)-4-methoxyquinolin-6-yl]-1-(3-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-N-(3-methoxyphenyl)-2-propenamide: A structurally similar compound with a different core structure.

    Indole Derivatives: Compounds with similar biological activities but different core structures.

Uniqueness

3-[2-(3-chlorophenyl)-4-methoxyquinolin-6-yl]-1-(3-methoxyphenyl)urea is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its combination of chlorophenyl and methoxy groups, along with the urea moiety, makes it a versatile compound for various applications.

Properties

IUPAC Name

1-[2-(3-chlorophenyl)-4-methoxyquinolin-6-yl]-3-(3-methoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O3/c1-30-19-8-4-7-17(12-19)26-24(29)27-18-9-10-21-20(13-18)23(31-2)14-22(28-21)15-5-3-6-16(25)11-15/h3-14H,1-2H3,(H2,26,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFAVDGGUPYCSME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NC2=CC3=C(C=C2)N=C(C=C3OC)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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